![molecular formula C20H24N4 B2968588 N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890627-50-6](/img/structure/B2968588.png)

N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

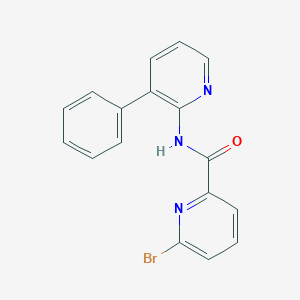

“N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine” is a derivative of pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties .

Synthesis Analysis

The synthesis of PP derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The PP derivatives synthesis has been widely studied . Various reviews related to the obtention and later derivatization steps have been described in the literature .Physical and Chemical Properties Analysis

The molecular formula of a similar compound, N-Pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, is C20H26N4 . The average mass is 322.447 Da and the monoisotopic mass is 322.215759 Da .Wissenschaftliche Forschungsanwendungen

Antitumor and Antimicrobial Activities

N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine derivatives have been synthesized and explored for their potential applications in antitumor and antimicrobial activities. Novel N-arylpyrazole-containing compounds showed inhibitory effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) comparable to those of standard drugs. These compounds also exhibited antimicrobial activity against selected pathogens, highlighting their potential in therapeutic applications (S. Riyadh, 2011).

Selective Human A3 Adenosine Receptor Antagonists

Derivatives of this compound have been designed as potent and selective antagonists of the human A3 adenosine receptor (AR), with some derivatives showing low nanomolar affinity and high selectivity. These findings suggest significant potential in targeting A3 AR-related pathologies, including inflammatory and neurodegenerative diseases (L. Squarcialupi et al., 2013).

Phosphodiesterase 1 Inhibitors

Research on this compound derivatives led to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors, such as ITI-214, have been shown to possess picomolar inhibitory potency, demonstrating potential for treating cognitive deficits associated with various central nervous system disorders (Peng Li et al., 2016).

Antibacterial Activities

The synthesis of pyrazolopyrimidine derivatives has shown significant antibacterial activities. This highlights the utility of such compounds in developing new antibacterial agents with potential application in combating resistant bacterial strains (A. Rahmouni et al., 2014).

Cyclic GMP Phosphodiesterase Inhibition

Certain 6-phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP-specific phosphodiesterase, showing promising antihypertensive activity. These findings suggest a potential therapeutic use in managing hypertension and related cardiovascular diseases (B. Dumaitre & N. Dodic, 1996).

Wirkmechanismus

Zukünftige Richtungen

The PP derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse PP derivatives could lead to new rational and efficient designs of drugs bearing the PP core .

Eigenschaften

IUPAC Name |

N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4/c1-2-8-17-13-19(22-16-11-6-7-12-16)24-20(23-17)18(14-21-24)15-9-4-3-5-10-15/h3-5,9-10,13-14,16,22H,2,6-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWLMWVEZCNNBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)

![3-methyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2968510.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-methanesulfonylbenzamide](/img/structure/B2968514.png)

![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2968516.png)

![N-(2,5-dimethylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2968517.png)

![3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol](/img/structure/B2968525.png)